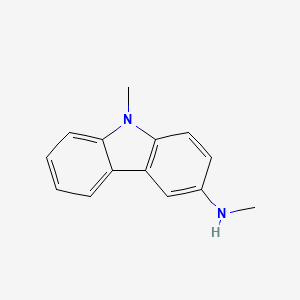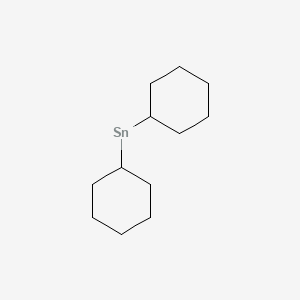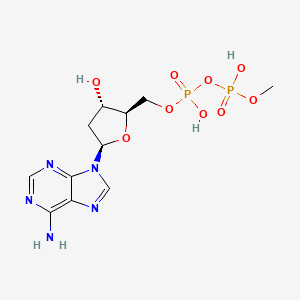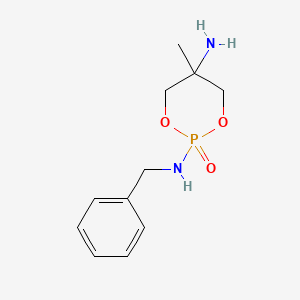
N(2)-Benzyl-5-methyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2)-Benzyl-5-methyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dioxaphosphinane ring, which is known for its stability and reactivity. The presence of both benzyl and methyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-Benzyl-5-methyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide typically involves multiple steps, starting with the preparation of the dioxaphosphinane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be integrated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N(2)-Benzyl-5-methyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
N(2)-Benzyl-5-methyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N(2)-Benzyl-5-methyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity and kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N(2)-Benzyl-5-methyl-1,3,2-dioxaphosphinane-2,5-diamine: Lacks the oxide group, resulting in different reactivity and applications.
5-Methyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide:
N(2)-Benzyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide: Similar structure but without the methyl group, leading to variations in stability and reactivity.
Uniqueness
N(2)-Benzyl-5-methyl-1,3,2-dioxaphosphinane-2,5-diamine 2-oxide stands out due to its combination of benzyl, methyl, and oxide groups, which confer unique chemical properties and versatility. This makes it a valuable compound for a wide range of applications in research and industry.
Properties
CAS No. |
46762-88-3 |
|---|---|
Molecular Formula |
C11H17N2O3P |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
2-N-benzyl-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinane-2,5-diamine |
InChI |
InChI=1S/C11H17N2O3P/c1-11(12)8-15-17(14,16-9-11)13-7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3,(H,13,14) |
InChI Key |
ZPUBXQKRZFHQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


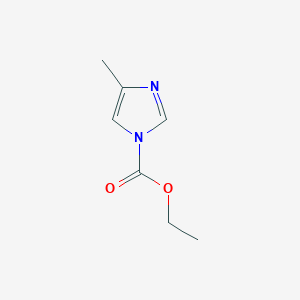

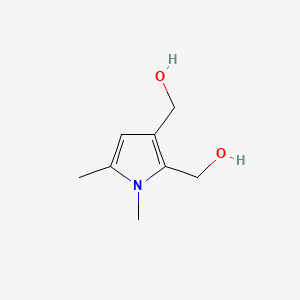
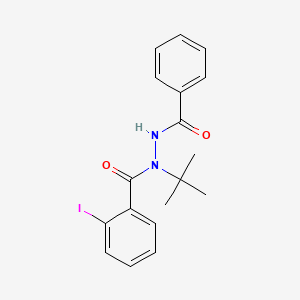
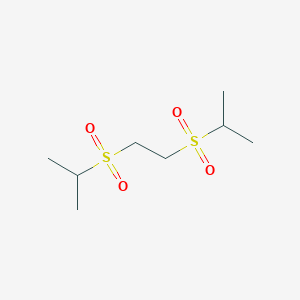
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)


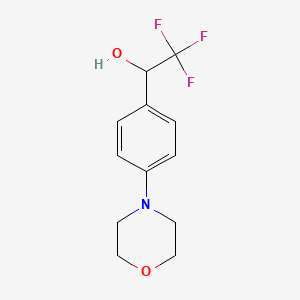
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
